2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol
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Overview
Description
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a phenol group, an imine group, and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol typically involves the reaction of 2-hydroxybenzaldehyde with 2-amino-2-hydroxymethylpropane-1,3-diol. The reaction is carried out under controlled pH conditions to facilitate the formation of the imine bond . The reaction is often catalyzed by the phenolate ion, which enhances the rate of imine formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and imines.
Scientific Research Applications
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]-2-naphthol: Similar structure but with a naphthol group instead of a phenol group.
2-[(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]ethanesulfonic acid: Contains a sulfonic acid group instead of an imine group.
Uniqueness
2-(Hydroxymethyl)-2-(2-hydroxybenzylideneamino)-1,3-propanediol is unique due to its combination of phenol, imine, and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
18212-81-2 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(7-14,8-15)12-5-9-3-1-2-4-10(9)16/h1-5,13-16H,6-8H2 |
InChI Key |
VSZDDNMBCBBGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Origin of Product |
United States |
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